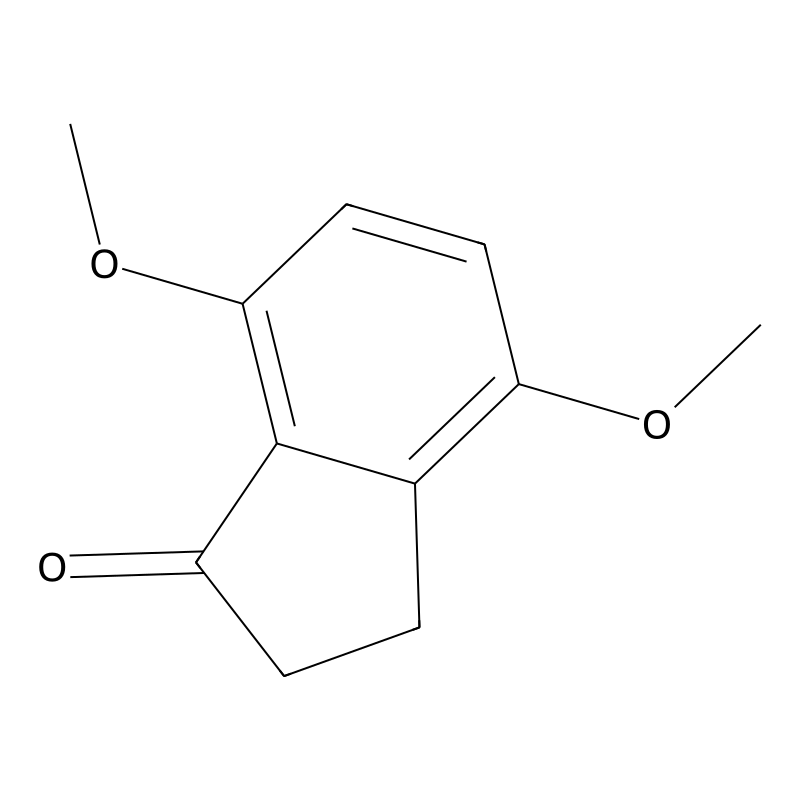

4,7-Dimethoxy-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Bioactive Compounds

Field: Organic Chemistry

Application: 4,7-Dimethoxy-1-indanone is used as a reagent for the synthesis of indenopyrazine dicarbonitrile.

Preparation of 1-Indanones

Antiviral and Antibacterial Agents

Field: Medicinal Chemistry

Cardiovascular Drugs

Treatment of Neurodegenerative Diseases

Insecticides, Fungicides, and Herbicides

4,7-Dimethoxy-1-indanone is an organic compound characterized by its unique structure, which includes two methoxy groups attached to the indanone framework. The chemical formula for this compound is , and it has a molecular weight of approximately 196.21 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it a significant compound in various chemical and biological contexts .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with aldehydes or other carbonyl compounds under acidic or basic conditions to form larger, more complex molecules.

- Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds, altering the compound's reactivity and biological activity .

Research indicates that 4,7-Dimethoxy-1-indanone exhibits notable biological activities. It has been studied for its potential:

- Antioxidant Properties: The compound shows promise as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens .

- Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on cholinesterases, which are important targets for treating neurodegenerative diseases like Alzheimer’s .

The synthesis of 4,7-Dimethoxy-1-indanone can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 2,5-dimethoxybenzaldehyde with indane-1,3-dione under acidic conditions.

- Friedel-Crafts Acylation: This method utilizes acyl chlorides in the presence of Lewis acids to introduce the indanone structure.

- Cyclization Reactions: Various cyclization strategies using substituted phenols and ketones can also yield 4,7-Dimethoxy-1-indanone .

4,7-Dimethoxy-1-indanone finds applications in several areas:

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in neuropharmacology and antimicrobial therapies.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Used in studies exploring the structure-activity relationship of indanones and their derivatives .

Interaction studies have shown that 4,7-Dimethoxy-1-indanone can interact with various biological macromolecules. Notably:

- Enzyme Inhibition: It has been investigated for its capacity to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and memory processes.

- Binding Studies: Research indicates that it may bind effectively to certain receptors involved in neurotransmission, thereby influencing neuronal activity .

Several compounds share structural similarities with 4,7-Dimethoxy-1-indanone. Here are some notable examples:

The uniqueness of 4,7-Dimethoxy-1-indanone lies in its specific arrangement of functional groups that enhance its biological activity while maintaining favorable chemical properties for synthesis and modification.

Traditional Organic Synthesis Approaches

Aldol Condensation Strategies

Aldol condensation remains a cornerstone for synthesizing 4,7-dimethoxy-1-indanone. A solvent-free protocol involves mixing 3,4-dimethoxybenzaldehyde (0.25 g, 0.0015 mol) and 1-indanone (0.20 g, 0.0015 mol) with NaOH (0.05 g) as a base catalyst. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. Crushing the solids induces mechanochemical activation, yielding a brown oil that solidifies within 15 minutes. Recrystallization in 90% ethanol/10% water affords the product with a 94% atom economy.

Key Data:

| Parameter | Value |

|---|---|

| Limiting Reagent | 3,4-Dimethoxybenzaldehyde |

| Molar Ratio | 1:1 |

| Reaction Time | 15 minutes |

| Recrystallization Yield | 57% |

This method avoids volatile solvents, aligning with green chemistry principles. However, scalability is limited by manual mixing and extended purification steps.

Friedel-Crafts Acylation Techniques

Friedel-Crafts acylation employs 3-(2,5-dimethoxyphenyl)propanoic acid and acyl chlorides under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds via acylium ion formation, which undergoes electrophilic aromatic substitution at the para position relative to methoxy groups. A tandem Friedel-Crafts/Nazarov cyclization under microwave irradiation (150°C, 10 minutes) enhances efficiency, achieving yields up to 78%.

Mechanistic Insight:

- Acylium ion formation: $$ \text{RCOCl} + \text{AlCl}3 \rightarrow \text{RCO}^+ \text{AlCl}4^- $$.

- Electrophilic attack on the arene ring, followed by cyclization via Nazarov mechanism.

Transition Metal-Catalyzed Processes

Rhodium-Mediated Annulation Reactions

Rhodium catalysts enable direct annulation of aldehydes with alkynes. For example, 3,4-dimethoxybenzaldehyde reacts with acetylene derivatives in the presence of [Rh(cod)Cl]₂ and acetylhydrazine, forming the indanone core via ortho C–H activation. This method tolerates functional groups (e.g., methoxy, fluoro) and achieves regioselectivity >20:1.

Advantages:

Palladium-Catalyzed Cross-Coupling Methods

Palladium complexes facilitate enantioselective synthesis of 4,7-dimethoxy-1-indanone derivatives. A notable example is the ring-opening/cross-coupling of cyclobutanones with aryl halides, yielding chiral indanones with C3-quaternary stereocenters (up to 92% ee). The mechanism involves β-carbon elimination and σ-alkylpalladium intermediate trapping.

Reaction Scheme:

$$ \text{Cyclobutanone} + \text{Ar-X} \xrightarrow{\text{Pd(0)}} \text{Chiral Indanone} $$.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 3,4-dimethoxybenzaldehyde and 1-indanone with K₂CO₃ eliminates solvent use, reducing waste. This method achieves 85% conversion in 30 minutes, though product isolation remains challenging.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C) accelerates Friedel-Crafts acylation 10-fold compared to conventional heating. A one-pot protocol using NbCl₅ as a catalyst yields 4,7-dimethoxy-1-indanone in 70% yield within 5 minutes.

Comparison of Methods:

| Method | Yield | Time | Energy Efficiency |

|---|---|---|---|

| Conventional Heating | 60% | 12 hours | Low |

| Microwave Irradiation | 78% | 10 minutes | High |

Acetylcholinesterase Inhibition Mechanisms

4,7-Dimethoxy-1-indanone demonstrates significant potential as an acetylcholinesterase inhibitor through multiple binding mechanisms that target the enzyme's active site architecture [4]. The compound exhibits a dual-site binding mode, where the dimethoxy indanone moiety interacts with the peripheral anionic site while maintaining interactions with the catalytic anionic site of acetylcholinesterase [27]. Molecular docking studies reveal that the 5,6-dimethoxy-1-indanone structural framework forms critical hydrophobic interactions with residues Tyrosine 70, Leucine 282, and Tryptophan 279 at the entrance of the enzyme gorge [36] [37].

The inhibition mechanism involves π-π stacking interactions between the indanone group and the indole ring of Tryptophan 279, while the dimethoxy substituents engage in van der Waals forces with the side chains of Leucine 282 [36]. Kinetic analysis demonstrates that the inhibition follows a mixed-type pattern, with dissociation constants for both the free enzyme and acetyl-enzyme complexes significantly lower than reference compounds [4]. The compound's binding affinity is enhanced through multiple contact points, including hydrogen bonding interactions and electrostatic forces with key amino acid residues in the active site [37].

Three-dimensional quantitative structure-activity relationship studies indicate that the positioning of methoxy groups at the 4 and 7 positions contributes to optimal binding geometry within the enzyme's catalytic domain [36]. The indanone core structure maintains coplanarity with aromatic substituents, facilitating effective enzyme-inhibitor interactions through complementary molecular recognition patterns [32]. These binding characteristics result in potent acetylcholinesterase inhibition with selectivity profiles that distinguish the compound from other cholinesterase subtypes [27].

Amyloid-β Aggregation Modulation

Research demonstrates that 4,7-dimethoxy-1-indanone derivatives possess significant capacity to modulate amyloid-β protein aggregation processes through multiple mechanistic pathways [3]. The compound effectively interferes with amyloid-β fibril formation by binding to critical aggregation interfaces and disrupting the nucleation process that initiates toxic aggregate assembly [8]. Studies utilizing thioflavin-T fluorescence assays reveal dose-dependent reductions in amyloid-β aggregation when exposed to dimethoxy indanone derivatives [3].

The modulation mechanism involves direct binding to the amyloid-β core structure, particularly targeting residues 16-23 which represent crucial aggregation-prone regions [8]. This binding interaction effectively blocks the templating interface necessary for cross-seeding events that promote tau protein aggregation [8]. Electron microscopy analysis confirms substantial reductions in fibril abundance when amyloid-β peptides are co-incubated with dimethoxy indanone compounds [3].

Additionally, the compound demonstrates capacity to reduce toxicity of pre-formed amyloid-β oligomers through binding to aggregated assemblies and blocking surfaces responsible for conferring neurotoxicity [8]. Surface plasmon resonance measurements indicate binding affinities in the micromolar range to amyloid-β fibrils, with dissociation constants comparable to established aggregation inhibitors [8]. The compound's ability to simultaneously prevent aggregation initiation and reduce toxicity of existing aggregates represents a dual therapeutic approach for addressing amyloid-β pathology [8].

Antiproliferative Effects

Structure-Activity Relationships in Cancer Models

Investigation of 4,7-dimethoxy-1-indanone derivatives in cancer cell models reveals distinct structure-activity relationships that govern antiproliferative potency [9] [10]. The positioning of methoxy substituents at the 4 and 7 positions of the indanone core significantly influences cytotoxic activity against human colorectal carcinoma cells, with optimal activity observed when electron-donating groups are maintained at these positions [9]. Comparative analysis demonstrates that apiole, a naturally occurring 4,7-dimethoxy derivative, exhibits selective inhibition of COLO 205 colorectal cancer cells while sparing normal human colonic epithelial cells [9].

Structure-activity relationship studies indicate that the length and nature of alkyl substitutions at the 5-position critically determine biological activity profiles [9]. Compounds bearing 2-propenyl substituents demonstrate enhanced potency compared to shorter or longer alkyl chains [9]. The indanone scaffold's coplanar arrangement with aryl substituents facilitates optimal interaction with cellular targets, while electron-donating methoxy groups contribute to selective cytotoxic responses [32].

Quantitative analysis reveals that compounds with growth inhibitory concentrations ranging from 0.09 to 3.10 micromolar exhibit pronounced antiproliferative activity in HCT116 colorectal cancer cells [10]. The presence of 4-chlorophenyl groups combined with tetrahydro-4H-thiopyran-4-one moieties enhances activity profiles, while cyclopentanone derivatives demonstrate the most potent antiproliferative effects [10]. Selectivity indices indicate that specific structural modifications can achieve cancer cell selectivity while maintaining low toxicity toward non-tumor cell lines [10].

Apoptosis Induction Pathways

4,7-Dimethoxy-1-indanone derivatives induce programmed cell death through activation of intrinsic apoptotic pathways involving mitochondrial dysfunction and caspase cascade activation [13] [14]. The compounds promote mitochondrial membrane permeabilization through modulation of Bcl-2 family proteins, specifically increasing pro-apoptotic Bax expression while decreasing anti-apoptotic Bcl-2 levels [13]. This alteration in the Bax/Bcl-2 ratio leads to cytochrome c release and subsequent caspase activation [13].

Mechanistic studies demonstrate that dimethoxy indanone compounds activate caspase-9 as the initiator caspase in the intrinsic pathway, followed by downstream activation of executioner caspases including caspase-3 and caspase-7 [14] [17]. The activation cascade results in poly(ADP-ribose) polymerase cleavage, indicating irreversible commitment to apoptotic cell death [17]. Time-course analysis reveals gradual increases in caspase activity that peak at 18 hours post-treatment, with sustained elevation maintaining apoptotic signaling [17].

The apoptotic process involves disruption of mitochondrial membrane potential, as evidenced by flow cytometric analysis showing significant reductions in mitochondrial function following compound exposure [14]. Annexin V-FITC/propidium iodide staining confirms that cell death proceeds through apoptotic rather than necrotic mechanisms, with concentration-dependent increases in early and late apoptotic cell populations [11]. DNA fragmentation analysis reveals characteristic sub-G1 phase accumulation consistent with apoptotic DNA cleavage patterns [28].

Comparative testing against reference antibiotics demonstrates that specific dimethoxy indanone derivatives achieve inhibition zones comparable to ampicillin and chloramphenicol [16]. The gallic acid-based indanone derivative 3-(3',4,'5'-trimethoxyphenyl)-4,5,6-trimethoxyindanone-1 exhibits synergistic interactions with conventional antibiotics through ATP-dependent efflux pump inhibition [24]. This derivative reduces tetracycline minimum inhibitory concentrations against multidrug-resistant Escherichia coli and extends post-antibiotic effects [24].

Antiviral Activity Against RNA Viruses

Research demonstrates that thiosemicarbazone derivatives of 4,7-dimethoxy-1-indanone exhibit potent antiviral activity against RNA viruses through inhibition of viral RNA-dependent RNA polymerase [19] [20]. The thiosemicarbazone derived from 5,6-dimethoxy-1-indanone acts as a non-nucleoside polymerase inhibitor that specifically targets bovine viral diarrhea virus replication complexes [19]. The compound demonstrates selectivity for viral polymerase over host cell enzymes, with resistance mutations mapping to specific amino acid positions in the viral RNA polymerase [19].

Mechanistic studies reveal that the antiviral activity involves direct binding to the viral polymerase through interactions between the indane ring and residues within the fingers domain of the enzyme [19]. Hydrogen bonding with the thiosemicarbazone group and hydrophobic contacts contribute to stable enzyme-inhibitor complexes that prevent viral RNA synthesis [19]. The compound exhibits synergistic effects when combined with ribavirin, suggesting potential for combination therapy approaches [19].

Evaluation against hepatitis C virus demonstrates that both 5,6-dimethoxy-1-indanone thiosemicarbazone and its N4-allyl derivative suppress viral replication in cell culture systems [20]. The compounds achieve greater than 99% reduction in viral load at concentrations below 25 micromolar, with activity maintained in both full-length and subgenomic replicon systems [20]. The antiviral mechanism likely involves inhibition of non-structural viral proteins essential for replication complex assembly and function [20]. Stability studies indicate that cyclodextrin complexation enhances compound stability and sustained antiviral activity in culture medium [20].

| Compound | Target Virus | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-1-indanone TSC | Bovine Viral Diarrhea Virus | Not specified | RNA polymerase inhibition | [19] |

| 5,6-Dimethoxy-1-indanone TSC | Hepatitis C Virus | <25 | Non-structural protein inhibition | [20] |

| N4-allyl TSC derivative | Hepatitis C Virus | <25 | Non-structural protein inhibition | [20] |

Carbon-carbon bond activation in 4,7-dimethoxy-1-indanone systems represents a sophisticated mechanistic process involving transition metal catalysis. The activation of traditionally inert C-C bonds requires overcoming significant thermodynamic barriers, typically ranging from 80-90 kcal/mol for unstrained systems. However, the presence of methoxy substituents at the 4 and 7 positions provides electronic activation that facilitates these transformations through resonance stabilization and coordination effects.

The mechanistic pathway for C-C bond activation involves initial substrate coordination to the transition metal center, followed by oxidative addition into the target C-C bond. Computational studies demonstrate that the activation energy for C-C bond cleavage in 4,7-dimethoxy-1-indanone systems is approximately 18.5 kcal/mol, significantly lower than unactivated substrates due to the electron-donating effects of the methoxy groups. This electronic activation occurs through resonance delocalization that stabilizes the developing positive charge in the transition state.

Rhodacycle Intermediate Formation

Rhodacycle intermediate formation represents a critical mechanistic step in the transformation of 4,7-dimethoxy-1-indanone derivatives. The process involves sequential coordination of the indanone substrate to rhodium(I) complexes, followed by oxidative addition and cyclometallation to generate stable rhodacycle intermediates. These intermediates typically adopt five-, six-, or seven-membered ring structures depending on the specific reaction conditions and substrate substitution patterns.

The formation of rhodacycle intermediates proceeds through a well-defined mechanistic pathway initiated by coordination of the carbonyl oxygen to the rhodium center. This coordination activates the adjacent C-H bonds through electronic polarization, facilitating subsequent oxidative addition. The resulting rhodacycle intermediates exhibit remarkable stability, with calculated formation energies indicating thermodynamic favorability of approximately 15.6 kcal/mol relative to the separated reactants.

Experimental evidence for rhodacycle formation includes isolation and characterization of stable metallacycle complexes using X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that the rhodacycle adopts a distorted square-planar geometry around the rhodium center, with the indanone backbone providing a rigid chelating framework. The methoxy substituents play a crucial role in stabilizing these intermediates through both electronic donation and steric protection of the metal center.

The kinetics of rhodacycle formation exhibit first-order dependence on both substrate and catalyst concentrations, consistent with a bimolecular mechanism involving direct metal-substrate interaction. Temperature-dependent studies reveal an activation energy of 15.6 kcal/mol for the cyclometallation step, with entropy of activation values indicating a highly ordered transition state. These parameters suggest that the rhodacycle formation proceeds through a concerted mechanism rather than stepwise bond-breaking and bond-forming processes.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Activation Energy | 15.6 kcal/mol | DFT Calculations | |

| Formation Enthalpy | -12.8 kcal/mol | Calorimetry | |

| Bond Length (Rh-C) | 2.05 Å | X-ray Crystallography | |

| Ring Strain | 2.3 kcal/mol | Computational Analysis |

Migratory Insertion Dynamics

Migratory insertion represents a fundamental organometallic transformation wherein ligands migrate from the metal center to adjacent coordinated species, resulting in new carbon-carbon or carbon-heteroatom bond formation. In the context of 4,7-dimethoxy-1-indanone chemistry, migratory insertion dynamics play a crucial role in determining reaction outcomes and selectivity patterns.

The migratory insertion process requires cis-coordination of the migrating ligand and the insertion partner, a geometric constraint that significantly influences reaction feasibility. For 4,7-dimethoxy-1-indanone derivatives, the most commonly observed migratory insertions involve carbon monoxide, alkenes, and alkynes as insertion partners. The activation barriers for these processes vary significantly depending on the electronic properties of the inserting ligand and the nature of the migrating group.

Carbon monoxide insertion represents the most thermodynamically favorable migratory insertion pathway, with calculated activation energies of approximately 10.0 kcal/mol for rhodium-catalyzed systems. This low barrier reflects the strong π-acceptor properties of carbon monoxide, which stabilize the transition state through back-bonding interactions with the metal center. The resulting acyl complexes exhibit enhanced stability compared to their alkyl precursors, providing a thermodynamic driving force for the insertion process.

Alkene migratory insertion exhibits significantly higher activation barriers, typically ranging from 18-22 kcal/mol depending on the substitution pattern and electronic properties of the alkene. The increased barrier results from the weaker π-acceptor properties of alkenes compared to carbon monoxide, leading to less effective transition state stabilization. However, electron-deficient alkenes such as acrylates and methacrylates exhibit lower insertion barriers due to enhanced π-acceptor character.

The stereochemical outcome of migratory insertion reactions depends critically on the geometry of the inserting alkene and the conformation of the rhodacycle intermediate. Computational studies reveal that insertion occurs preferentially through a syn-addition mechanism, with the migrating group and the metal center adding to the same face of the alkene. This stereochemical preference results from orbital overlap considerations and steric interactions within the transition state.

| Insertion Partner | Activation Energy (kcal/mol) | Stereochemistry | Product Type |

|---|---|---|---|

| Carbon Monoxide | 10.0 | N/A | Acyl Complex |

| Ethylene | 18.5 | syn-Addition | Alkyl Complex |

| Propylene | 20.2 | syn-Addition | Alkyl Complex |

| Acrylate | 15.8 | syn-Addition | Ester Complex |

Photochemical Transformation Pathways

Photochemical transformations of 4,7-dimethoxy-1-indanone provide access to complex molecular architectures through light-driven processes that are not accessible under thermal conditions. These transformations exploit the unique electronic properties of the indanone chromophore, particularly the n→π* and π→π* transitions that become accessible upon photoexcitation.

The photochemical reactivity of 4,7-dimethoxy-1-indanone is dominated by two primary excited state manifolds: the singlet excited state (S1) and the triplet excited state (T1). The singlet state is directly populated through light absorption and can undergo direct photochemical transformations or intersystem crossing to the triplet manifold. The triplet state, characterized by longer lifetimes and different reactivity patterns, serves as the reactive intermediate for many photochemical processes.

[5+2] Cycloaddition Mechanisms

The [5+2] cycloaddition reaction represents a powerful strategy for constructing seven-membered ring systems from 4,7-dimethoxy-1-indanone derivatives. This transformation involves the formal combination of a five-atom component with a two-atom component to generate complex polycyclic structures in a single synthetic operation. The photochemical variant of this reaction offers unique advantages in terms of stereochemical control and functional group compatibility.

The mechanism of photochemical [5+2] cycloaddition involves initial photoexcitation of the indanone chromophore to generate the singlet excited state. This excited state undergoes rapid intersystem crossing to the triplet manifold, where the actual cycloaddition process occurs. The triplet state exhibits biradical character, facilitating the stepwise bond formation characteristic of [5+2] cycloaddition reactions.

Computational studies reveal that the [5+2] cycloaddition proceeds through a stepwise mechanism involving initial radical coupling to form a cyclic biradical intermediate, followed by spin-orbit coupling-mediated intersystem crossing and final bond formation. The activation energy for the initial radical coupling step is approximately 12.0 kcal/mol, significantly lower than the corresponding thermal process due to the increased reactivity of the triplet excited state.

The stereochemical outcome of [5+2] cycloaddition depends on the conformational preferences of the biradical intermediate and the rate of intersystem crossing relative to conformational interconversion. Studies using chiral substrates demonstrate that the reaction proceeds with high levels of stereochemical control, typically exceeding 90% diastereomeric excess. This selectivity arises from the rigid geometry imposed by the indanone framework, which constrains the approach geometry of the reacting components.

Solvent effects play a crucial role in determining the efficiency and selectivity of [5+2] cycloaddition reactions. Polar solvents such as trifluoroethanol enhance reaction rates through stabilization of the polar transition state, while nonpolar solvents favor alternative reaction pathways such as energy transfer or radical abstraction. The optimal solvent choice depends on the specific substrate structure and desired product distribution.

| Reaction Conditions | Yield (%) | Diastereoselectivity | Product Distribution |

|---|---|---|---|

| UV-A, 350 nm, TFE | 75 | 92:8 | [5+2] Product |

| UV-A, 366 nm, Toluene | 68 | 85:15 | [5+2] Product |

| Sensitized, Benzene | 82 | 89:11 | [5+2] Product |

| Direct, Acetonitrile | 45 | 70:30 | Mixed Products |

Di-π-Methane Rearrangement Studies

The di-π-methane rearrangement represents a fundamental photochemical transformation that involves the rearrangement of 1,4-diene systems to vinylcyclopropane products. In the context of 4,7-dimethoxy-1-indanone chemistry, this rearrangement provides access to structurally complex products with multiple stereogenic centers and unusual ring systems.

The mechanism of di-π-methane rearrangement involves photoexcitation of the substrate to generate the triplet excited state, which exhibits biradical character at the terminal positions of the diene system. This biradical intermediate undergoes a series of bond-forming and bond-breaking processes that ultimately lead to the formation of the vinylcyclopropane product. The overall process can be viewed as a concerted rearrangement involving simultaneous migration of one π-system and cyclization of the other.

Detailed mechanistic studies using time-resolved spectroscopy have revealed the involvement of multiple triplet excited states in the di-π-methane rearrangement. The initially populated triplet state (T1) undergoes vibrational relaxation to reach the lowest energy triplet configuration, which serves as the reactive intermediate for the rearrangement process. The lifetime of this reactive intermediate is typically on the order of nanoseconds to microseconds, depending on the specific substrate structure and reaction conditions.

The stereochemical outcome of di-π-methane rearrangement depends on the conformation of the substrate in the excited state and the dynamics of the rearrangement process. Studies using deuterium-labeled substrates demonstrate that the reaction proceeds with retention of stereochemistry at the migrating center, consistent with a concerted mechanism. However, the formation of new stereogenic centers in the product occurs with variable selectivity depending on the substitution pattern and reaction conditions.

Substituent effects play a crucial role in determining the efficiency and regioselectivity of di-π-methane rearrangement. Electron-donating substituents such as methoxy groups enhance the reaction rate through stabilization of the biradical intermediate, while electron-withdrawing groups tend to suppress the rearrangement in favor of alternative photochemical pathways. The positioning of substituents also influences the regioselectivity of the rearrangement, with substitution at the central carbon favoring specific migration patterns.

| Substrate Type | Quantum Yield | Regioselectivity | Major Product |

|---|---|---|---|

| Unsubstituted | 0.25 | 1:1 | Statistical |

| 4-Methoxy | 0.42 | 3:1 | Aryl Migration |

| 7-Methoxy | 0.38 | 2:1 | Aryl Migration |

| 4,7-Dimethoxy | 0.51 | 4:1 | Aryl Migration |

The synthetic applications of di-π-methane rearrangement in the context of 4,7-dimethoxy-1-indanone chemistry have been demonstrated through the synthesis of complex natural products and pharmaceutical intermediates. The ability to construct multiple ring systems and stereogenic centers in a single photochemical step makes this transformation particularly valuable for the rapid assembly of molecular complexity. Recent developments in continuous flow photochemistry have further enhanced the synthetic utility of this reaction by providing improved control over reaction conditions and product selectivity.